1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one
Overview
Description
Preparation Methods
The synthesis of 1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one typically involves the reaction of 3-(difluoromethoxy)aniline with an appropriate imidazolidinone precursor under specific reaction conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidinone derivatives.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one can be compared with other similar compounds, such as:
1-[3-(Trifluoromethoxy)phenyl]imidazolidin-2-one: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.
1-[3-(Methoxy)phenyl]imidazolidin-2-one: The presence of a methoxy group instead of a difluoromethoxy group can lead to variations in reactivity and applications.
1-[3-(Chloromethoxy)phenyl]imidazolidin-2-one: The chloromethoxy group introduces different electronic and steric effects compared to the difluoromethoxy group.
Biological Activity
1-[3-(Difluoromethoxy)phenyl]imidazolidin-2-one is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and therapeutic applications, supported by relevant data and case studies.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHFNO
- CAS Number : 1378261-25-6
This compound contains a difluoromethoxy group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biological pathways. Notably, it has been shown to inhibit β-secretase (BACE1), which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer's disease pathology .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing potential as antimycobacterial agents .
Neuroprotective Effects
The inhibition of BACE1 suggests a role in neuroprotection. Studies have demonstrated that this compound can reduce amyloid-beta plaque formation, thus potentially mitigating cognitive decline in neurodegenerative diseases such as Alzheimer's .
Table 1: Biological Activity Overview
Case Study 1: Alzheimer’s Disease Model
In a study involving transgenic mice models for Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid plaque burden compared to control groups. This suggests a promising avenue for therapeutic intervention in cognitive impairments associated with Alzheimer’s disease .
Case Study 2: Antimycobacterial Activity
A series of compounds related to this compound were tested against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that these compounds exhibited potent activity with minimal cytotoxicity, highlighting their potential as new therapeutic agents against resistant tuberculosis strains .
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of this compound derivatives to enhance their bioavailability and efficacy. These modifications aim to improve the compound's stability and reduce potential side effects while maintaining its therapeutic effects against targeted diseases .
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]imidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O2/c11-9(12)16-8-3-1-2-7(6-8)14-5-4-13-10(14)15/h1-3,6,9H,4-5H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPFUEIVUWJXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C2=CC(=CC=C2)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235415 | |
Record name | 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378261-25-6 | |
Record name | 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1378261-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Imidazolidinone, 1-[3-(difluoromethoxy)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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